2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a pyrazole ring, and a chlorophenyl group. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the pyrazole ring and the chlorophenyl group. Common reagents used in these reactions include various amines, chlorinating agents, and coupling reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- (5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone
Uniqueness
The uniqueness of 2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and application .
Properties
Molecular Formula |
C28H22ClN7O2 |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C28H22ClN7O2/c1-16-23(28(38)36(34(16)2)18-10-4-3-5-11-18)33-27(37)22-24-26(32-21-14-7-6-13-20(21)31-24)35(25(22)30)19-12-8-9-17(29)15-19/h3-15H,30H2,1-2H3,(H,33,37) |
InChI Key |
JKVYPMQHTDMUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC(=CC=C6)Cl)N |
Origin of Product |
United States |
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